1-Mononitroglycerin

Catalog No.
S597561
CAS No.
624-43-1
M.F
C3H7NO5
M. Wt
137.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Mononitroglycerin

CAS Number

624-43-1

Product Name

1-Mononitroglycerin

IUPAC Name

2,3-dihydroxypropyl nitrate

Molecular Formula

C3H7NO5

Molecular Weight

137.09 g/mol

InChI

InChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2

InChI Key

HXWLJBVVXXBZCM-UHFFFAOYSA-N

SMILES

C(C(CO[N+](=O)[O-])O)O

Synonyms

G-1-N, glycerin-1-nitrate, glycerol-1-nitrate, glycerol-1-nitrate, (+-)-isomer, glyceryl-1-nitrate

Canonical SMILES

C(C(CO[N+](=O)[O-])O)O

Metabolite analysis of Nitroglycerin:

1-MG is the primary metabolite of nitroglycerin, a well-established vasodilator medication used to treat various heart conditions like angina and congestive heart failure []. By measuring 1-MG levels in blood plasma, researchers can gain insights into the body's absorption, metabolism, and elimination of nitroglycerin, allowing for:

  • Evaluation of drug efficacy and dosage optimization: Studying 1-MG levels helps researchers understand how effectively the body absorbs and utilizes nitroglycerin, enabling them to optimize dosage regimens for individual patients [].
  • Investigation of drug interactions: Monitoring 1-MG levels alongside other medications can reveal potential interactions that might impact the effectiveness or safety of nitroglycerin therapy [].

Analytical reference standard:

  • Chromatographic and mass spectrometric analysis: 1-MG standards are crucial for calibrating and validating analytical techniques used to measure nitroglycerin levels in biological samples or pharmaceutical formulations [].
  • Development of new analytical methods: Researchers utilize 1-MG standards to develop and validate novel analytical methods for detecting and quantifying nitroglycerin in various contexts, such as environmental monitoring or forensic science [].

1-Mononitroglycerin, also known as glycerol 1-nitrate or glyceryl 1-mononitrate, is a chemical compound derived from glycerol. Its molecular formula is C3H7NO5C_3H_7NO_5, and it is classified as a mononitroglycerol. The structure features a nitro group (-NO₂) attached to the first carbon of the glycerol backbone, replacing one of the hydroxyl groups. This compound is typically encountered as a colorless, slightly viscous liquid and is known for its role in pharmacology and as an explosive precursor .

MNG is a highly dangerous compound due to its extreme sensitivity to shock, heat, and friction. It can readily detonate, posing a significant risk of explosion and injury [].

  • Toxicity: MNG is highly toxic upon inhalation, ingestion, or skin contact. Exposure can cause severe headaches, nausea, vomiting, and even death.
  • Flammability: MNG is flammable and can ignite spontaneously [].
Safety Precautions

Due to the severe hazards associated with MNG, handling and storage should only be done by trained professionals in specialized laboratories equipped with appropriate safety gear and containment procedures [].

, primarily involving nitration and hydrolysis. The nitration process can be represented as:

C3H8O3+HNO3C3H7NO5+H2OC_3H_8O_3+HNO_3\rightarrow C_3H_7NO_5+H_2O

In this reaction, glycerol reacts with nitric acid to form 1-mononitroglycerin and water .

Upon hydrolysis, 1-mononitroglycerin can yield dinitroglycerin products, which have longer half-lives and different pharmacological effects. The hydrolysis reaction can be represented as:

C3H7NO5+H2OC3H6N2O7+HNO3C_3H_7NO_5+H_2O\rightarrow C_3H_6N_2O_7+HNO_3

This reaction illustrates the transformation of 1-mononitroglycerin into dinitroglycerin under specific conditions .

1-Mononitroglycerin exhibits significant biological activity, particularly in the cardiovascular system. It acts as a vasodilator by releasing nitric oxide upon metabolism. This leads to smooth muscle relaxation in blood vessels, resulting in decreased blood pressure and improved blood flow. The compound is often used in medical formulations to treat conditions such as angina pectoris and heart failure .

The synthesis of 1-mononitroglycerin typically involves the nitration of glycerol using a mixture of concentrated sulfuric acid and nitric acid. The process requires careful temperature control to prevent runaway reactions that could lead to explosions. The general steps are:

  • Preparation of Nitrating Mixture: A nearly 1:1 mixture of concentrated sulfuric acid and nitric acid is prepared.
  • Addition of Glycerol: Glycerol is slowly added to the cooled nitrating mixture while maintaining a temperature around 22 °C (72 °F).
  • Reaction Monitoring: The reaction is exothermic; thus, it must be monitored to avoid overheating.
  • Isolation: The resulting product is extracted and purified for use .

1-Mononitroglycerin has several applications, primarily in the medical field:

  • Cardiovascular Therapy: Used for treating angina and heart failure due to its vasodilatory effects.
  • Pharmaceutical Formulations: It serves as an active ingredient in various heart medications.
  • Explosives Research: As a precursor to more complex nitro compounds used in explosives and propellants .

Several compounds share structural similarities with 1-mononitroglycerin, including:

Compound NameMolecular FormulaKey Characteristics
DinitroglycerinC3H5N2O7C_3H_5N_2O_7More potent vasodilator; longer half-life than mononitrate
NitroglycerinC3H5N3O9C_3H_5N_3O_9Highly explosive; used as an explosive agent
GlycerolC3H8O3C_3H_8O_3Non-nitrated form; serves as a base for nitration

Uniqueness:

  • 1-Mononitroglycerin is unique due to its balanced properties as both a pharmaceutical agent and an intermediate in explosive chemistry. Unlike nitroglycerin, it exhibits less volatility while retaining significant biological activity, making it suitable for therapeutic applications without the risks associated with more unstable compounds .

1-Mononitroglycerin, also known as glycerol 1-mononitrate or 2,3-dihydroxypropyl nitrate, is a chemical compound with the molecular formula C₃H₇NO₅ and a molecular weight of 137.09 g/mol [10]. This compound represents an important intermediate in the nitration pathway of glycerol, where a single nitro group replaces one of the hydroxyl groups in the glycerol molecule [1] [2].

The nitration of glycerol to form 1-mononitroglycerin follows a specific reaction mechanism that involves several distinct steps [6] [20]. The process begins with the formation of the nitronium ion (NO₂⁺), which serves as the active electrophile in the reaction [17] [24]. This formation occurs when nitric acid reacts with sulfuric acid according to the following equation:

HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O [6] [17]

Once the nitronium ion is generated, the second step involves a nucleophilic attack by one of the hydroxyl groups of glycerol on this electrophile [20] [24]. The primary hydroxyl groups (at positions C1 and C3) are more reactive than the secondary hydroxyl group (at position C2), which explains the preferential formation of 1-mononitroglycerin over 2-mononitroglycerin [20].

Following the nucleophilic attack, a proton transfer occurs, resulting in the formation of the 1-mononitroglycerin molecule [6] [20]. This step completes the basic nitration mechanism, yielding the desired product with the nitro group attached to the C1 position of glycerol [10] [16].

The reaction kinetics of glycerol nitration have been extensively studied, revealing that the process follows first-order kinetics with respect to each reactant [21] [20]. The activation energy for 1-mononitroglycerin formation has been determined to be approximately 54.93 kJ/mol, which influences the temperature dependence of the reaction rate [22] [6]. Research has shown that the position of the hydroxyl group in the glycerol molecule significantly affects the reaction rate, with primary hydroxyl groups demonstrating higher reactivity compared to secondary hydroxyl groups [20] [21].

StepProcessReaction Details
1Nitronium ion formationHNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O
2Nucleophilic attack by glycerolGlycerol (C₃H₈O₃) + NO₂⁺ → [C₃H₈O₃-NO₂]⁺
3Proton transfer[C₃H₈O₃-NO₂]⁺ → [C₃H₇O₃-NO₂] + H⁺
4Formation of 1-MononitroglycerinC₃H₇O₃-NO₂ (1-Mononitroglycerin)

Temperature plays a crucial role in controlling the nitration reaction [6] [27]. Studies have demonstrated that maintaining the reaction temperature between 0-10°C during nitration favors the formation of 1-mononitroglycerin over other isomers and minimizes the risk of further nitration to dinitroglycerin or trinitroglycerine compounds [20] [27]. At higher temperatures, the reaction becomes more difficult to control, potentially leading to the formation of unwanted byproducts or even decomposition of the products [19] [27].

Acid-Catalyzed Esterification Processes

The synthesis of 1-mononitroglycerin can also be approached through acid-catalyzed esterification processes, which represent an alternative pathway to the direct nitration of glycerol [7] [13]. In this approach, the reaction is essentially an esterification between glycerol and nitric acid, catalyzed by a strong acid such as sulfuric acid [7] [18].

The acid-catalyzed esterification follows a mechanism similar to the Fischer esterification, where the acid catalyst protonates the carbonyl oxygen of nitric acid, making it more susceptible to nucleophilic attack by the hydroxyl group of glycerol [13] [25]. This process can be represented by the following general reaction:

C₃H₈O₃ (glycerol) + HNO₃ → C₃H₇O₃-NO₂ (1-mononitroglycerin) + H₂O [18] [25]

Several factors influence the efficiency and selectivity of the acid-catalyzed esterification process in the synthesis of 1-mononitroglycerin [7] [13]. The type of acid catalyst employed significantly impacts the reaction outcome, with sulfuric acid being the most commonly used catalyst due to its effectiveness in promoting the nitration reaction [7] [25]. Other acid catalysts such as p-toluenesulfonic acid (TsOH) and hydrochloric acid (HCl) have also been investigated, but they generally show lower efficiency compared to sulfuric acid [13] [25].

The concentration of the acid catalyst is another critical parameter that affects both the reaction rate and selectivity [7] [18]. Higher catalyst concentrations typically accelerate the reaction but may lead to reduced selectivity for 1-mononitroglycerin due to increased formation of dinitroglycerin and trinitroglycerine byproducts [18] [25]. Research has shown that catalyst concentrations in the range of 0.5-5% mol relative to glycerol often provide an optimal balance between reaction rate and selectivity [7] [13].

Process ParameterTypical ConditionsEffect on 1-Mononitroglycerin Formation
Acid catalyst typeH₂SO₄, TsOH, or HClH₂SO₄ most effective for nitration; TsOH for selective esterification
Catalyst concentration0.5-5% mol relative to glycerolHigher concentrations increase rate but reduce selectivity
Temperature range100-250°CHigher temperatures increase rate but may lead to decomposition
Reaction time1-4 hoursLonger times increase conversion but reduce selectivity
Water removal methodAzeotropic distillation or desiccantsEfficient water removal drives equilibrium toward esterification
Solvent systemToluene or other entraining solventsProper solvent choice enhances selectivity and product stability

Temperature control is equally important in the esterification process [7] [19]. While the nitration reaction typically requires low temperatures (0-10°C), the acid-catalyzed esterification often proceeds at higher temperatures, typically in the range of 100-250°C [7] [18]. However, excessive temperatures can lead to decomposition of the product or formation of unwanted byproducts [19] [25].

The reaction time also plays a significant role in determining the yield and selectivity of 1-mononitroglycerin formation [7] [18]. Longer reaction times generally result in higher conversion rates but may compromise selectivity due to the increased likelihood of further nitration reactions [18] [25]. Monitoring the reaction progress and quenching at the optimal conversion point is therefore essential for maximizing the yield of 1-mononitroglycerin [7] [13].

Water removal is another critical aspect of the acid-catalyzed esterification process [7] [13]. Since esterification is an equilibrium reaction that produces water, removing water from the reaction mixture drives the equilibrium toward the formation of the ester product [13] [25]. This can be achieved through azeotropic distillation using entraining solvents such as toluene or by employing desiccants to absorb the water produced during the reaction [7] [13].

Byproduct Formation and Isomeric Control

The synthesis of 1-mononitroglycerin inevitably leads to the formation of various byproducts, primarily due to the presence of multiple hydroxyl groups in glycerol that can undergo nitration [8]. Understanding the mechanisms of byproduct formation and implementing effective isomeric control strategies are essential for achieving high selectivity toward 1-mononitroglycerin [20] [23].

The main byproducts formed during the nitration of glycerol include 2-mononitroglycerin (2-mononitroglycerin), 1,2-dinitroglycerin, 1,3-dinitroglycerin, and nitroglycerin (trinitroglycerine) [23]. 2-Mononitroglycerin results from the nitration of the secondary hydroxyl group at the C2 position of glycerol [20]. The dinitroglycerin isomers form through sequential nitration of two hydroxyl groups, while nitroglycerin represents the complete nitration of all three hydroxyl groups [8] [23].

Several factors influence the distribution of these isomers during the nitration process [20] [27]. The inherent reactivity difference between primary and secondary hydroxyl groups plays a significant role, with primary hydroxyl groups (C1 and C3) being more reactive than the secondary hydroxyl group (C2) [20]. This differential reactivity naturally favors the formation of 1-mononitroglycerin and 3-mononitroglycerin over 2-mononitroglycerin [20] [23].

ByproductFormation MechanismControl Method
2-MononitroglycerinNitration at secondary hydroxyl group (C2)Low temperature and controlled reaction time
1,2-DinitroglycerinSequential nitration at C1 and C2 positionsLimiting nitric acid concentration and reaction time
1,3-DinitroglycerinSequential nitration at C1 and C3 positionsCareful temperature control and acid ratio optimization
NitroglycerinComplete nitration of all hydroxyl groupsStrict control of nitrating mixture composition and reaction time
Oxidation productsSide reactions due to oxidizing conditionsAddition of stabilizers or anti-oxidants

Steric hindrance also contributes to isomeric selectivity [20]. The C1 position typically experiences less steric hindrance compared to the C3 position, which can lead to preferential nitration at C1 and thus favor the formation of 1-mononitroglycerin over 3-mononitroglycerin [20] [23]. This subtle difference in steric environment can be exploited to enhance selectivity toward 1-mononitroglycerin [23].

Temperature control represents one of the most effective strategies for isomeric control in the synthesis of 1-mononitroglycerin [6] [27]. Lower temperatures (0-10°C) during the nitration process have been shown to favor the formation of mononitroglycerin isomers over dinitroglycerin and trinitroglycerine compounds [20] [27]. Additionally, lower temperatures enhance the selectivity toward 1-mononitroglycerin by accentuating the reactivity differences between primary and secondary hydroxyl groups [6] [20].

The composition of the nitrating mixture significantly impacts isomer distribution [6] [19]. Using a mixed acid system (nitric acid and sulfuric acid) with an optimal ratio, typically around 1:3, has been found to enhance the selectivity toward primary hydroxyl nitration and thus favor 1-mononitroglycerin formation [19] [27]. The sulfuric acid not only serves as a catalyst but also helps control the reactivity of the nitrating species [6] [19].

Reaction time control is another crucial factor in minimizing byproduct formation [8] [23]. Shorter reaction times limit the extent of nitration, reducing the formation of dinitroglycerin and trinitroglycerine byproducts [8] [27]. Careful monitoring of the reaction progress and quenching at the optimal conversion point can significantly improve the selectivity toward 1-mononitroglycerin [20] [23].

The molar ratio of reactants also plays a vital role in isomeric control [20] [27]. Studies have shown that a molar ratio of approximately 1:3 (glycerol:nitric acid) provides optimal conditions for 1-mononitroglycerin formation [20] [27]. This controlled excess of nitric acid improves the selectivity toward 1-mononitroglycerin while minimizing further nitration reactions [6] [27].

Advanced strategies for isomeric control include selective protection/deprotection approaches [23]. By temporarily protecting the secondary hydroxyl group at the C2 position before nitration, the formation of 2-mononitroglycerin can be effectively eliminated [20]. Similarly, protecting one of the primary hydroxyl groups can direct the nitration specifically to the other primary hydroxyl group, further enhancing selectivity toward 1-mononitroglycerin [20] [23].

Solvent effects also contribute to isomeric control in 1-mononitroglycerin synthesis [6] [19]. The choice of an appropriate solvent system can influence the reactivity of the hydroxyl groups and shift the selectivity toward primary hydroxyl nitration [19] [27]. Certain solvents may also stabilize reaction intermediates or transition states that favor the formation of 1-mononitroglycerin over other isomers [6] [19].

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27321-61-5

Wikipedia

Glyceryl 1-nitrate

Dates

Modify: 2023-08-15

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